N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}BENZAMIDE
Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}BENZAMIDE is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide is 484.12052631 g/mol and the complexity rating of the compound is 829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities and are known to interact with various targets .
Mode of Action
Benzothiazole derivatives have been found to exhibit promising activity against various bacterial strains . The interaction of these compounds with their targets often results in inhibition or modulation of the target’s function, leading to the observed biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may interact with and modulate multiple biochemical pathways .
Pharmacokinetics
It is noted that admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . This suggests that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit promising activity against various bacterial strains , suggesting that they may exert their effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-(1,3-dioxoisoindol-2-yl)butanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-2-20(30-24(33)15-9-3-4-10-16(15)25(30)34)23(32)27-18-12-6-5-11-17(18)22(31)29-26-28-19-13-7-8-14-21(19)35-26/h3-14,20H,2H2,1H3,(H,27,32)(H,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRSPJPIAXLDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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